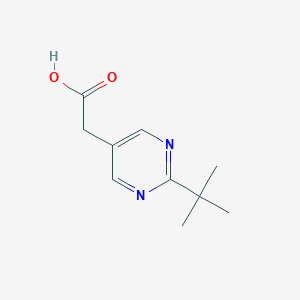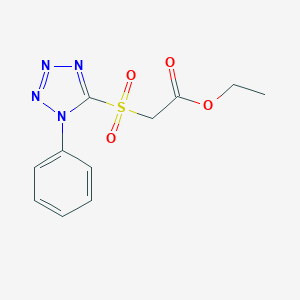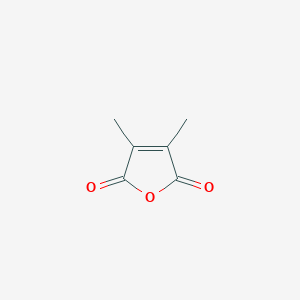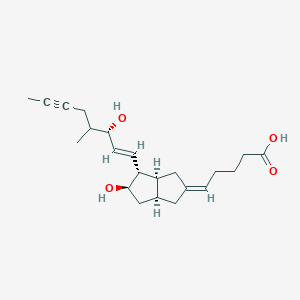
2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate
Overview
Description
2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is a complex organic compound with the molecular formula C29H19Cl2NO and a molecular weight of 468.37 g/mol . This compound is known for its unique structure, which includes a pyridinium ion and multiple phenyl groups, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
The primary targets of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate, commonly known as DCTPP, are cancerous cells . It is utilized in the treatment of various types of cancer, including breast, lung, and ovarian cancer .
Mode of Action
DCTPP operates by arresting the cell cycle and inducing apoptosis in cancerous cells . This is achieved by causing DNA damage at various sites . The interaction of DCTPP with its targets leads to significant changes in the cellular structure and function, ultimately leading to the death of the cancerous cells .
Biochemical Pathways
The DNA damage caused by DCTPP may trigger the activation of these pathways, leading to cell cycle arrest and programmed cell death .
Result of Action
The primary result of DCTPP’s action is the induction of apoptosis in cancerous cells . By causing DNA damage, it triggers a series of cellular responses that ultimately lead to cell death . This can result in the reduction of tumor size and potentially halt the progression of the disease .
Action Environment
The action, efficacy, and stability of DCTPP can be influenced by various environmental factors. For instance, its hydrophobic properties and low solubility in water could affect its distribution within the body and its ability to reach target cells Additionally, factors such as pH and temperature could potentially impact the stability and activity of the compound.
Biochemical Analysis
Biochemical Properties
It is known that it has low solubility in water , suggesting that it may interact primarily with hydrophobic regions of biomolecules.
Cellular Effects
It is known to be used in molecular dynamics modelling of location character of solvatochromic betaine dyes of different hydrophobicity in ionic surfactant micelles .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate typically involves the reaction of 2,6-dichlorophenol with 2,4,6-triphenylpyridinium chloride under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the formation of the phenolate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced phenolate derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate: Similar structure but with phenyl groups instead of chloro groups.
2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenol: Similar but lacks the phenolate ion.
Uniqueness
2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate is unique due to its combination of chloro and phenolate groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2,6-dichloro-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19Cl2NO/c30-25-18-24(19-26(31)29(25)33)32-27(21-12-6-2-7-13-21)16-23(20-10-4-1-5-11-20)17-28(32)22-14-8-3-9-15-22/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXYWXPNUCOENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)Cl)[O-])Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399438 | |
| Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121792-58-3 | |
| Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of WB influence its solvatochromic behavior compared to similar compounds?
A1: WB exhibits solvatochromism, meaning its absorption spectrum changes depending on the solvent it's dissolved in. This is due to the intramolecular charge-transfer within its structure, which is sensitive to solvent polarity. Compared to 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate (RB), WB demonstrates similar susceptibility to solvent acidity []. This is attributed to the steric hindrance caused by the two ortho phenyl rings in RB, which limits hydrogen bond formation with solvents. In contrast, WB, lacking these bulky groups, interacts more readily with protic solvents. This highlights how subtle structural differences can significantly impact a molecule's interactions with its surrounding environment.
Q2: How does WB behave in binary solvent mixtures?
A2: In binary mixtures like 1-butanol-cyclohexane and water-acetonitrile, WB shows non-linear relationships between its ET(33) value (a measure of solvent polarity) and the mole fraction of one solvent []. This non-ideal behavior is caused by preferential solvation, where WB interacts more favorably with one solvent over the other. For instance, in water-acetonitrile mixtures, specific probe-solvent interactions dominate the solvatochromic behavior. This preferential solvation can be used to understand the microenvironment surrounding the probe and sheds light on the interactions between solvents and solutes at a molecular level.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)






